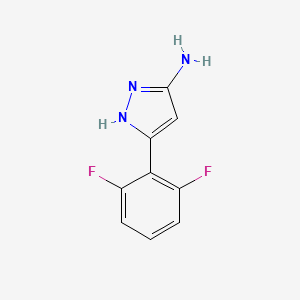

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSASCCDXSUGHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594425 | |

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397844-80-3 | |

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes to 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

The construction of the 5-aryl-3-aminopyrazole core is achieved through established cyclocondensation reactions, tailored with specific precursors to introduce the desired functional groups.

Foundational Synthetic Approaches for 5-Aminopyrazoles

The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. uomustansiriyah.edu.iqlibretexts.org This reaction proceeds through a well-understood mechanism:

Hydrazone Formation : The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbon atom of the nitrile group.

Tautomerization : The resulting five-membered ring intermediate undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole ring system. uomustansiriyah.edu.iq

This foundational approach is highly modular, allowing for the synthesis of a wide array of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. For instance, using substituted hydrazines (e.g., arylhydrazines) leads to N-substituted pyrazoles, while modifications on the β-ketonitrile introduce diversity at positions 3 and 4 of the pyrazole (B372694) ring. uomustansiriyah.edu.iqwordpress.com Modern adaptations of this method may employ microwave irradiation to reduce reaction times and improve yields. wordpress.comchemicalbook.com

General Reactions and Reagents for Difluorophenyl Pyrazole Synthesis

To synthesize the target compound, this compound, the general approach described above is applied with specific starting materials. The key precursor required is a β-ketonitrile bearing the 2,6-difluorophenyl group.

The logical precursor for this synthesis is 3-(2,6-difluorophenyl)-3-oxopropanenitrile (B147570) , also known as 2-(2,6-difluorobenzoyl)acetonitrile. This intermediate can be synthesized through methods such as the Claisen condensation of an appropriate 2,6-difluorophenyl ketone or ester with a nitrile-containing reagent like acetonitrile. nih.govorgsyn.org The synthesis of the target pyrazole then proceeds via the reaction of this difluorinated β-ketonitrile with hydrazine hydrate (B1144303) or a salt thereof (e.g., hydrazine hydrochloride), typically in a protic solvent like ethanol.

Interactive Table 1: Proposed Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 2,6-Difluorobenzoyl derivative (e.g., ester) | Acetonitrile | Claisen Condensation | 3-(2,6-difluorophenyl)-3-oxopropanenitrile |

| 2 | 3-(2,6-difluorophenyl)-3-oxopropanenitrile | Hydrazine (N₂H₄) | Cyclocondensation | This compound |

Catalytic Methods in Pyrazole Synthesis Relevant to the Compound's Structure

While the direct condensation reaction is often efficient, various catalytic methods have been developed to improve the synthesis of substituted pyrazoles, enhancing regioselectivity, yield, and reaction conditions. These methods are highly relevant to the synthesis of aryl-substituted pyrazoles.

Acid/Base Catalysis : The standard cyclocondensation is often promoted by the addition of an acid (e.g., acetic acid, HCl) or a base, which can facilitate hydrazone formation and the subsequent cyclization step. chemicalbook.com

Transition Metal Catalysis :

Silver (Ag) Catalysis : Silver catalysts have been effectively used in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from β-diketones and substituted hydrazides. This suggests its potential applicability in reactions involving fluorinated precursors. chemicalbook.comsynarchive.com

Copper (Cu) Catalysis : Copper-catalyzed reactions are particularly useful for forming C-N bonds. They can be employed in multicomponent reactions to synthesize N-aryl pyrazoles directly from enaminones, hydrazine, and aryl halides. acs.org Copper triflate has also been used to catalyze the condensation of α,β-ethylenic ketones with arylhydrazines. synarchive.com

Palladium (Pd) Catalysis : Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of the aryl moiety onto a pre-formed pyrazole ring, for example, by coupling an arylboronic acid with a halogenated pyrazole. acs.org

Interactive Table 2: Catalytic Methods in Aryl-Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Application | Relevance to Target Structure |

| Acid | Acetic Acid, HCl | Promotes condensation/cyclization | Standard method for aminopyrazole synthesis |

| Silver | Silver Nitrate (AgNO₃) | Catalyzes cyclization with fluorinated precursors | Useful for reactions involving the difluorophenyl group |

| Copper | Copper(II) Acetate, Copper(I) Iodide | C-N bond formation, multicomponent reactions | Synthesis of N-aryl derivatives or direct arylation |

| Palladium | PdCl₂(PPh₃)₂ | Suzuki and other cross-coupling reactions | Post-synthesis modification or aryl group introduction |

Design and Synthesis of this compound Derivatives and Analogues

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives and analogues for various applications.

Structural Modifications of the Pyrazole Heterocycle

The pyrazole ring and its amino substituent are reactive centers for derivatization.

Reactions at the 3-Amino Group : The primary amine at the C3 position is a versatile nucleophilic handle. It can react with a wide range of electrophiles to form amides, ureas, sulfonamides, and other functional groups. uomustansiriyah.edu.iq Critically, this amino group is a key synthon for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines , which are formed by the condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls, enaminones, or β-ketonitriles. chemicalbook.comsigmaaldrich.comorgsyn.org This reaction builds a pyrimidine (B1678525) ring fused to the pyrazole core.

Substitution at the N1 Position : The pyrrole-like nitrogen (N1) of the pyrazole ring can be alkylated or arylated. This is typically achieved by starting the synthesis with a substituted hydrazine (e.g., phenylhydrazine) or by post-synthesis N-alkylation/arylation of the 1H-pyrazole, often requiring a base to deprotonate the nitrogen.

Substitution at the C4 Position : The C4 position of the pyrazole ring is susceptible to electrophilic substitution. For instance, direct halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position can be achieved using N-halosuccinimides (NCS, NBS, NIS). researchgate.net The resulting 4-halo derivatives can then be used in cross-coupling reactions to introduce further diversity.

Dimerization and Annulation : Under specific catalytic conditions, such as with copper catalysts, 5-aminopyrazoles can undergo oxidative dimerization to form pyrazole-fused pyridazines or pyrazines through the coupling of C-H and N-H bonds.

Variations on the 2,6-Difluorophenyl Moiety and its Positioning

Creating analogues with variations in the aryl portion of the molecule involves modifying the synthetic strategy to control substitution patterns and regiochemistry.

Variations in Aryl Substitution : To synthesize analogues with different substituents on the phenyl ring (e.g., 4-chloro, 3-methoxy), one would start with the correspondingly substituted benzoylacetonitrile (B15868) precursor. This allows for systematic exploration of structure-activity relationships related to the electronics and sterics of the phenyl group. Synthesizing a library of these precursors is a common strategy in medicinal chemistry.

Regiocontrol of Aryl Positioning : The position of the aryl group on the pyrazole ring is dictated by the synthetic route. The foundational synthesis from 3-(2,6-difluorophenyl)-3-oxopropanenitrile and hydrazine places the aryl group at the C5 position. To create regioisomers, such as a 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine, a different set of starting materials would be required, for instance, the reaction of 2,6-difluorophenylhydrazine (B46770) with a suitable β-ketonitrile like cyanoacetone. However, reactions between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can often lead to mixtures of regioisomers. Achieving high regioselectivity is a key challenge, and methods to control it include:

Solvent Choice : Aprotic dipolar solvents can favor the formation of specific regioisomers in condensations involving arylhydrazines.

Directed Synthesis : Using precursors where the connectivity is pre-determined, such as the [3+2] annulation of vinyl sulfoxonium ylides with diazonium salts, can provide excellent regiocontrol, leading selectively to 1,3,5- or 1,3,4-trisubstituted pyrazoles depending on the ylide structure.

1,3-Dipolar Cycloadditions : Reactions of nitrilimines or sydnones with alkynes or alkenes offer another regioselective route to differently substituted pyrazoles.

Interactive Table 3: Strategies for Controlling Aryl Group Positioning

| Method | Key Reagents | Typical Outcome | Regioselectivity |

| Knorr Synthesis | Unsymmetrical 1,3-Diketone + Hydrazine | Mixture of 3- and 5-substituted pyrazoles | Often low; condition-dependent |

| β-Ketonitrile Route | Aryl-β-ketonitrile + Hydrazine | 3-Amino-5-aryl-pyrazole | High |

| β-Ketonitrile Route | β-Ketonitrile + Arylhydrazine | 5-Amino-1-aryl-pyrazole | High |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones + Nitroalkenes | 3,4-Diaryl-1H-pyrazoles | High |

| Ylide Annulation | Vinyl Sulfoxonium Ylide + Diazonium Salt | 1,3,5- or 1,3,4-Trisubstituted Pyrazoles | High; controlled by ylide structure |

Hybrid Molecules and Fused Ring Systems Incorporating the Pyrazole Core

The 5-aminopyrazole scaffold, such as that in this compound, serves as a versatile building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. These derivatization strategies leverage the nucleophilic character of the pyrazole's amino group and the ring's nitrogen atoms to construct new rings and link to other pharmacophores.

Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. The 5-aminopyrazole core is frequently linked to other heterocyclic systems, such as 1,3,5-triazine (B166579), to form potent hybrid compounds.

The synthesis of these hybrids often follows a nucleophilic substitution pathway. For instance, pyrazole-substituted 1,3,5-triazine derivatives can be prepared by reacting a pyrazole compound with a triazine core bearing leaving groups, such as chlorine atoms. nih.gov This modular approach allows for the systematic variation of substituents on both the pyrazole and triazine rings to explore structure-activity relationships. nih.govrsc.org For example, new 1,3,5-triazine-based pyrazole derivatives have been synthesized and characterized using spectroscopic methods, with molecular docking studies suggesting good affinity towards targets like EGFR kinase. rsc.org Similarly, triazine-pyrazoline hybrids have been developed and evaluated for their anticancer properties. nih.gov

Fused Ring Systems

The inherent reactivity of 3-amino or 5-aminopyrazoles makes them ideal precursors for the annelation of additional rings, leading to the formation of bicyclic and polycyclic heterocyclic systems. beilstein-journals.org These fused systems often exhibit significant biological activity and are core structures in many pharmaceutical agents. beilstein-journals.org Common fused systems derived from aminopyrazoles include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov

Pyrazolo[1,5-a]pyrimidines: This isomeric system is typically formed through the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as β-dicarbonyl compounds, enaminones, or β-ketonitriles. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds via a condensation-cyclization sequence. The regioselectivity of the cyclization is governed by the reaction conditions and the nature of the substituents on the pyrazole ring. Generally, the reaction involves the initial nucleophilic attack of the exocyclic amino group, followed by cyclization involving the endocyclic N1 nitrogen. researchgate.net Three-component reactions and microwave-assisted synthesis have been developed as efficient methods for accessing these scaffolds. nih.gov

Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric fused system also utilizes 5-aminopyrazoles as the key starting material. nih.gov A common method is the reaction with α,β-unsaturated ketones, which proceeds via a Michael addition followed by an intramolecular condensation and subsequent oxidation to form the pyridine (B92270) ring. nih.govmdpi.com The Gould-Jacobs reaction, involving the condensation of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate, is another established route to this scaffold. nih.gov Multi-component reactions involving a 5-aminopyrazole, an aldehyde, and a β-diketone or β-ketonitrile also provide a convergent and efficient pathway to highly substituted pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net

The table below summarizes key synthetic strategies for forming fused pyrazole systems.

| Fused System | Precursor | Reagent Type | General Reaction |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Dicarbonyl Compound / Enaminone | Condensation-Cyclization |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | α,β-Unsaturated Ketone | Michael Addition-Condensation |

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole | Diethyl (ethoxymethylene)malonate | Gould-Jacobs Reaction |

Spectroscopic Characterization Techniques in Structural Elucidation of Related Compounds

The structural confirmation of this compound and its derivatives, including the aforementioned hybrid molecules and fused ring systems, relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectra are used to identify the number of different types of protons, their electronic environment, and their connectivity. For a pyrazole derivative, the proton at the C4 position of the pyrazole ring typically appears as a distinct singlet. researchgate.netmdpi.com In this compound, this signal would be expected in the aromatic region. The protons of the difluorophenyl ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The NH₂ and NH protons of the pyrazole ring would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. researchgate.net

¹³C NMR: Carbon NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environment. In pyrazole derivatives, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic and sensitive to the nature and position of substituents. nih.govcdnsciencepub.com The carbon atoms of the difluorophenyl group would show signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the strong electron-withdrawing fluorine atoms (¹JCF, ²JCF coupling). cdnsciencepub.com

The following table presents typical chemical shift ranges for the core pyrazole structure based on related compounds.

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H4 (Pyrazole) | ¹H | 5.8 - 6.5 | Singlet, position is sensitive to substituents. rsc.orgnih.gov |

| NH₂ | ¹H | Variable (Broad) | Chemical shift and appearance depend on solvent and concentration. |

| NH | ¹H | Variable (Broad) | Chemical shift and appearance depend on solvent and concentration. |

| C3 (Pyrazole) | ¹³C | ~155 - 162 | Attached to the amino group. |

| C4 (Pyrazole) | ¹³C | ~90 - 108 | CH carbon of the pyrazole ring. researchgate.netnih.gov |

| C5 (Pyrazole) | ¹³C | ~140 - 150 | Attached to the phenyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For pyrazole-amine derivatives, characteristic absorption bands would be observed for N-H stretching of both the ring and the amino group, typically in the range of 3200-3500 cm⁻¹. C=N and C=C stretching vibrations from the pyrazole and phenyl rings would appear in the 1500-1650 cm⁻¹ region. The strong C-F stretching vibrations from the difluorophenyl group are expected in the 1100-1300 cm⁻¹ range. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the pyrazole and difluorophenyl moieties.

In Vitro Biological Activity Spectrum

Enzyme Inhibitory Profiles

Kinase Inhibition

Pim Kinases

No specific data on the inhibitory activity of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine against Pim kinases were found.

Cyclin-Dependent Kinases (CDK2)

No specific data on the inhibitory activity of this compound against CDK2 were found. While the 3-aminopyrazole (B16455) scaffold is a known inhibitor of CDK2, information for this particular substituted compound is not available. nih.gov

Fibroblast Growth Factor Receptor (FGFR1)

No specific data on the inhibitory activity of this compound against FGFR1 were found.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

No specific data on the inhibitory activity of this compound against VEGFR-2 were found.

Other Relevant Kinases (e.g., p38MAPK, Bruton kinase, IGF-1R, CDC7)

No specific data on the inhibitory activity of this compound against p38MAPK, Bruton kinase, Insulin-like growth factor 1 receptor (IGF-1R), or Cell Division Cycle 7 (CDC7) kinase were found in the public domain.

Despite a comprehensive search for scientific literature, no specific data was found for the chemical compound This compound regarding its in vitro biological activities as outlined in the requested article structure.

Numerous studies have been conducted on the broader class of pyrazole (B372694) derivatives, investigating their potential as inhibitors of enzymes such as Cyclooxygenase-2 (COX-2), carbonic anhydrases, and alpha-amylase, as well as their role as antagonists of GABA-regulated chloride channels. Similarly, the antiproliferative and cytotoxic effects of various pyrazole compounds have been evaluated against a wide range of cancer cell lines.

However, research specifically detailing the in vitro biological activity spectrum or the antiproliferative and cytotoxic effects of This compound on cell lines such as MDA-MB-231, HepG2, the NCI-60 panel, A549, MCF-7, and HCT-116, including studies on cellular growth inhibition and apoptosis induction, is not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for the compound This compound at this time.

Antimicrobial Activity Evaluation

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

There is no available data from in vitro studies to report on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Properties

Information regarding the in vitro antifungal properties of this compound has not been reported in the scientific literature.

Antitubercular Activity against Mycobacterium tuberculosis

There are no published studies evaluating the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis.

In Vitro Anti-inflammatory Assays

No data from in vitro anti-inflammatory assays for this compound is available in the current body of scientific research.

Antioxidant Properties

There are no research findings available that describe the in vitro antioxidant properties of this compound.

Structure Activity Relationship Sar and Structural Optimization

Identification of Structural Features Critical for Biological Activity

The fundamental structure of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine comprises a central pyrazole (B372694) ring, a difluorophenyl group at position 5, and an amino group at position 3. Each of these components plays a crucial role in the molecule's interaction with biological targets, such as the ATP-binding pocket of protein kinases.

Key structural features essential for its biological activity include:

The Pyrazole Scaffold: This five-membered heterocyclic ring acts as a core structure, correctly orienting the pendant phenyl and amino groups for optimal interaction with the target protein. The nitrogen atoms within the pyrazole ring are critical for forming hydrogen bonds with amino acid residues in the kinase hinge region.

The 5-Aryl Substitution: The presence of an aromatic ring at the 5-position is a common feature in many kinase inhibitors. In this specific compound, the 2,6-difluorophenyl group occupies a hydrophobic pocket within the enzyme's active site.

The 3-Amino Group: The amino group at the 3-position is a key hydrogen bond donor, forming critical interactions with the backbone of the kinase hinge region. This interaction is often vital for anchoring the inhibitor in the ATP binding site.

N1-Unsubstituted Pyrazole: The presence of a hydrogen atom on the N1 nitrogen of the pyrazole ring is often important for activity. This allows for tautomerization and provides a hydrogen bond donor capability that can be crucial for binding affinity. nih.gov

Influence of Fluorine Substitution Pattern on the Phenyl Ring

The substitution of fluorine atoms on the phenyl ring has a profound impact on the compound's biological activity. The 2,6-difluoro substitution pattern is particularly significant for several reasons:

Enhanced Potency: The ortho-difluoro substitution often leads to a significant increase in inhibitory potency compared to unsubstituted or mono-substituted phenyl rings. This is attributed to favorable interactions within the hydrophobic pocket of the kinase. Research on related pyrazole derivatives has shown that di-substitution on the phenyl ring can be more optimal for activity than mono-substitution.

Conformational Restriction: The presence of two fluorine atoms at the ortho positions can restrict the rotation of the phenyl ring relative to the pyrazole core. This conformational constraint can lock the molecule into a bioactive conformation, leading to higher binding affinity.

The following table illustrates the impact of fluorine substitution on the inhibitory activity of analogous pyrazole-based inhibitors against a target kinase.

| Compound | Substitution on Phenyl Ring | IC50 (nM) |

| Analog A | Unsubstituted | 1500 |

| Analog B | 4-fluoro | 350 |

| Analog C | 2,6-difluoro | 80 |

Data is hypothetical and for illustrative purposes based on general SAR findings.

Role of the Pyrazole Ring and Substituents at Positions 1, 3, and 5

The pyrazole ring is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region.

Position 1: The N1 position of the pyrazole ring is often left unsubstituted (NH) in potent inhibitors. This allows the NH group to act as a hydrogen bond donor, which can be critical for binding. nih.gov Alkylation or arylation at this position can sometimes be tolerated or even beneficial, depending on the specific kinase target and the nature of the substituent. However, in many cases, substitution at N1 leads to a decrease in activity, highlighting the importance of the N-H group for potent inhibition. Studies on N1 substituted pyrazole derivatives have shown that different hydroxy-substituted cycloalkyl groups at this position can lead to diverse B-Raf kinase inhibitory activities. acs.org

Position 3: This position is typically occupied by a hydrogen bond donor, most commonly an amino group, which interacts with the kinase hinge region.

Position 5: This position accommodates the aryl group, in this case, the 2,6-difluorophenyl moiety, which extends into a hydrophobic pocket of the kinase. The nature and substitution pattern of this aryl group are critical for potency and selectivity.

Effect of Amino Group Position and Derivatization

The position and substitution of the amino group are critical determinants of biological activity.

Positional Importance: The placement of the amino group at the 3-position of the pyrazole ring is crucial for many kinase inhibitors. This positioning allows for the formation of key hydrogen bonds with the backbone of the hinge region of the kinase. Moving the amino group to other positions on the pyrazole ring generally results in a significant loss of activity.

Derivatization: Derivatization of the 3-amino group can have varied effects. While the primary amine (NH2) is often optimal for forming hydrogen bonds, in some cases, acylation or alkylation can lead to enhanced potency or improved pharmacokinetic properties. However, bulky substituents on the amino group can also lead to steric clashes and a decrease in binding affinity. Research on aminopyrazole derivatives has shown that even small modifications to this group can have significant effects on selectivity. nih.gov

The table below shows the effect of amino group derivatization on the activity of analogous pyrazole inhibitors.

| Compound | Modification at 3-Amino Group | p38α IC50 (nM) |

| Analog D | -NH2 | 50 |

| Analog E | -NHCH3 | 120 |

| Analog F | -NHCOCH3 | 450 |

Data is hypothetical and for illustrative purposes based on general SAR findings.

Conformational Flexibility and Steric Effects in Activity Modulation

The three-dimensional conformation of this compound is a key factor in its biological activity. The relative orientation of the phenyl and pyrazole rings, as well as the conformation of any substituents, can significantly impact how the molecule fits into the binding site of a protein.

Torsional Angles: The dihedral angle between the pyrazole and the 2,6-difluorophenyl ring is a critical parameter. The ortho-difluoro substitution pattern helps to restrict the rotation around the C-C bond connecting the two rings, favoring a conformation that is optimal for binding. X-ray crystallography studies of related diarylpyrazole inhibitors have provided insights into the preferred binding conformations. nih.gov

Steric Hindrance: The size and shape of substituents on both the pyrazole and phenyl rings can introduce steric effects. While some steric bulk can be beneficial for filling hydrophobic pockets and increasing potency, oversized substituents can lead to steric clashes with the protein, resulting in a loss of activity. The introduction of bulky groups at positions adjacent to key interacting moieties must be carefully considered to avoid disrupting essential binding interactions.

Molecular Mechanism of Action and Cellular Biology Investigations

Target Identification and Validation at the Molecular Level

The initial step in characterizing a bioactive compound is target identification, which pinpoints the specific molecular partners (typically proteins) with which the compound interacts to elicit a biological response. Methodologies for target identification are diverse and can be broadly categorized into two main approaches: affinity-based and label-free methods.

Affinity-based pull-down involves chemically modifying the small molecule to attach a tag (like biotin). This "bait" is then used to capture its binding partners from cell lysates, which are subsequently identified using techniques like mass spectrometry.

Label-free methods utilize the unmodified compound. Techniques such as the Cellular Thermal Shift Assay (CETSA) can identify target engagement by observing how the compound affects the thermal stability of proteins within intact cells.

Validation confirms that the identified target is responsible for the compound's observed effects. This often involves genetic techniques (like siRNA or CRISPR) to reduce the target's expression and assess if the compound's activity is diminished. As of now, no specific molecular target has been identified or validated for 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine in published studies.

Elucidation of Ligand-Target Binding Modes

Once a target is validated, researchers seek to understand the precise nature of the interaction between the ligand (the compound) and its target protein. This is crucial for optimizing the compound's potency and selectivity. The primary methods for this include:

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target, revealing the specific amino acid residues involved in the interaction and the exact orientation of the ligand in the binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the structure of the ligand-target complex, especially in solution, and can provide insights into the dynamics of the interaction.

Computational Modeling and Docking: Computer simulations are used to predict how a ligand might fit into the known structure of a target protein, guiding further experimental work.

Without an identified target for this compound, no studies on its binding mode are available.

Pathway Analysis and Cellular Signaling Modulation

Understanding which cellular signaling pathways are affected by a compound provides a broader context for its biological activity. After a compound engages its molecular target, it can trigger a cascade of downstream events. Techniques to study these modulations include:

Transcriptomics (e.g., RNA-seq): Measures changes in gene expression across the genome in response to the compound, indicating which pathways are activated or suppressed.

Proteomics: Analyzes changes in protein levels and post-translational modifications (like phosphorylation) to map the signaling cascades impacted by the compound.

No data has been published detailing the pathway analysis or cellular signaling modulation for this compound.

Phenotypic Screening and Follow-up Mechanistic Studies

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without prior knowledge of the molecular target. A compound that shows a promising effect (a "hit") is then subjected to follow-up studies to determine its mechanism of action, which includes the target identification and pathway analysis steps described above.

While the aminopyrazole class of molecules has been explored extensively through both target-based and phenotypic screening campaigns, there is no information in the scientific literature to suggest that this compound was itself identified as a hit in a phenotypic screen or has been the subject of subsequent mechanistic evaluation.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic properties and reactivity of molecules from first principles. For pyrazole (B372694) derivatives, these methods are crucial for understanding their intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole-containing compounds to optimize their molecular geometry, calculate electronic properties, and predict reactivity. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6–311 G(d,p), can accurately predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.gov

For instance, studies on similar pyrazole structures have demonstrated that DFT-optimized geometries are consistent with their single-crystal X-ray diffraction structures. researchgate.net These calculations provide a foundational understanding of the molecule's stable conformation in the gas phase. nih.gov Furthermore, DFT is used to compute various chemical descriptors that quantify reactivity, including electronegativity (χ), hardness (η), ionization potential (I), and electron affinity (A), which collectively help in predicting the molecule's behavior in chemical reactions. nih.gov

The following table presents theoretical chemical descriptors calculated for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related pyrazole compound, using DFT at the B3LYP/6–311 G(d,p) level. nih.gov These values provide insight into the molecule's electronic properties and reactivity.

| Calculated Property | Value |

|---|---|

| Ionization Potential (I) | 5.3130 eV |

| Electron Affinity (A) | 0.2678 eV |

| Electronegativity (χ) | 2.7904 |

| Hardness (η) | 2.5226 |

| Softness (σ) | 0.3964 |

| Electrophilicity Index (ω) | 1.5433 |

| Dipole Moment (μ) | 6.7706 Debye |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of pyrazole derivatives, the HOMO and LUMO energies are calculated to understand their electronic transition properties and stability. For example, DFT calculations on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide revealed a HOMO-LUMO energy gap of 5.0452 eV, indicating that the molecule is significantly stable. nih.gov Such analysis is vital for designing stable and effective molecular entities.

The table below shows the calculated frontier molecular orbital energies for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. deeporigin.comresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. deeporigin.comwalisongo.ac.id

For pyrazole derivatives, MEP maps reveal that negative potential regions are typically concentrated around electronegative atoms such as the nitrogen atoms of the pyrazole ring. researchgate.net Conversely, positive potential regions are often located around the hydrogen atoms, particularly those of amine groups. researchgate.net This analysis is instrumental in rational drug design, as it helps predict how a ligand might interact with the electrostatic environment of a biological target's binding site. deeporigin.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of how a ligand interacts with its biological target, offering insights that go beyond static models.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is extensively used to screen potential drug candidates and to understand their binding mechanisms at a molecular level. For pyrazole derivatives, docking studies have been performed against various protein targets, including receptor tyrosine kinases and protein kinases, which are implicated in diseases like cancer. nih.govresearchgate.net

These studies reveal the binding affinity, typically expressed as a docking score or binding energy, and identify key intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-stacking that stabilize the ligand-receptor complex. nih.govrdd.edu.iq For example, docking studies of various pyrazole derivatives into the active sites of proteins like VEGFR-2 have identified specific amino acid residues (e.g., Leu 840, Cys 919, Asp 1046) that are crucial for binding. nih.gov

The following table summarizes the minimum binding energies from a molecular docking study of different pyrazole derivatives against key protein kinase targets. nih.gov Lower binding energy indicates a more favorable interaction.

| Compound | Protein Target (PDB ID) | Minimum Binding Energy (kJ/mol) |

|---|---|---|

| 1b: 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 1d: 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 2b: 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore conformational changes, and refine the binding mode predicted by docking. researchgate.netnih.gov

In the context of pyrazole derivatives, MD simulations can confirm the stability of key interactions, such as hydrogen bonds or salt bridges, observed in docking poses. nih.gov For example, simulations can track the distance between interacting atoms over the simulation period (e.g., several nanoseconds) to ensure the complex remains stable. nih.gov These simulations are crucial for validating docking results and providing a more realistic understanding of the dynamic nature of ligand-protein recognition, which is essential for developing effective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel, unsynthesized analogs, thus streamlining the lead optimization process.

For a series of pyrazole derivatives, including 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, a hypothetical QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. The model would be built using a training set of compounds with known activities and validated using a separate test set.

The resulting QSAR model might be represented by a linear equation, such as:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ... + βn(Descriptor n)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of compound potency.

β values are the coefficients for each descriptor, indicating their relative importance.

Descriptors are physicochemical properties of the molecules, such as:

logP: The logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA: The topological polar surface area, which correlates with hydrogen bonding potential and permeability.

MW: Molecular weight.

A detailed analysis of the QSAR model for a series of pyrazole analogs could reveal that specific structural features are crucial for activity. For instance, the presence of the 2,6-difluorophenyl group at the 5-position of the pyrazole ring might be identified as a key contributor to potency, potentially through favorable hydrophobic interactions within the target's binding site. The model could also indicate that variations in the amino group at the 3-position significantly impact activity, guiding further synthetic modifications.

Table 1: Hypothetical QSAR Model Descriptors and their Contributions for a Series of Pyrazole Analogs

| Descriptor | Coefficient (β) | Interpretation |

| logP | 0.45 | Increased lipophilicity is positively correlated with higher activity. |

| TPSA | -0.20 | A lower polar surface area is favorable for the predicted activity. |

| Molecular Weight | -0.15 | Lower molecular weight is slightly preferred for this hypothetical model. |

| Dipole Moment | 0.10 | A higher dipole moment shows a minor positive correlation with activity. |

| Number of H-bond Donors | -0.30 | Fewer hydrogen bond donors are associated with increased potency. |

This hypothetical QSAR model would serve as a predictive tool to estimate the biological activity of newly designed derivatives of this compound before their synthesis, thereby focusing resources on compounds with the highest probability of success.

In Silico Pharmacokinetic and Drug-Likeness Prediction

Beyond predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, collectively known as its pharmacokinetic profile. Furthermore, "drug-likeness" is assessed based on established rules and filters that evaluate a compound's suitability for oral administration and its potential for favorable pharmacokinetic behavior.

For this compound, a comprehensive in silico analysis would involve the calculation of various physicochemical and pharmacokinetic parameters. These predictions are often based on large datasets of known drugs and their properties.

Drug-Likeness Assessment:

A common starting point for assessing drug-likeness is the application of rules such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound.

Table 2: Predicted Drug-Likeness Properties of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight ( g/mol ) | 195.16 | < 500 | Yes |

| logP | 2.1 | < 5 | Yes |

| Hydrogen Bond Donors | 2 | < 5 | Yes |

| Hydrogen Bond Acceptors | 3 | < 10 | Yes |

Based on these predictions, this compound would be expected to comply with Lipinski's Rule of Five, suggesting a good potential for oral bioavailability.

In Silico Pharmacokinetic Prediction:

More advanced computational models can predict a range of pharmacokinetic parameters that are crucial for understanding how a drug will behave in the body.

Table 3: Predicted In Silico Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value | Significance |

| Aqueous Solubility (logS) | -2.5 | Indicates moderate solubility. |

| Gastrointestinal Absorption | High | Suggests good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is not expected to readily cross into the brain. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this major metabolic enzyme. |

| Human Oral Bioavailability (%) | 75% | Predicts good bioavailability after oral administration. |

These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile. The predicted high gastrointestinal absorption and good oral bioavailability are desirable characteristics for an orally administered drug. Furthermore, the prediction that it is not a significant inhibitor of CYP450 2D6 suggests a lower risk of metabolic drug-drug interactions. The low predicted blood-brain barrier permeability indicates that the compound is less likely to cause central nervous system side effects.

Emerging Research Avenues and Translational Potential

Rational Design of Next-Generation Pyrazole-Based Agents

The rational design of new agents based on the aminopyrazole scaffold is a highly active area of research, driven by structure-activity relationship (SAR) studies and structure-based drug design. nih.govnih.gov The pyrazole (B372694) ring is a key component, often serving as a bioisosteric replacement for other rings like benzene (B151609) or pyrimidine (B1678525) to improve drug-like properties such as lipophilicity. nih.gov The primary amino group and the adjacent pyrazole nitrogen atoms are crucial for forming key hydrogen bond interactions with the hinge region of many protein kinases, mimicking the adenine (B156593) portion of ATP. nih.gov

Optimization strategies often focus on modifying the substituents at various positions of the pyrazole ring to enhance potency and selectivity. For instance, in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), the planar nature of the N-linked phenyl and pyrazole structures in the aminopyrazole class was found to be a key determinant of selectivity over the related p38 kinase. nih.gov SAR studies on aminopyrazole-based JNK3 inhibitors have shown that modifications to the phenyl ring and the addition of various groups can improve isoform selectivity and pharmacokinetic properties. nih.govnih.gov

Similarly, in the design of inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), a pyrazole acid scaffold was optimized by creating a library of amide analogues. aacrjournals.org This hit-to-lead optimization improved potency by nearly 200-fold, demonstrating how systematic structural modifications can lead to highly potent and selective agents. aacrjournals.org These design strategies underscore the versatility of the pyrazole scaffold in creating targeted inhibitors.

| Core Scaffold Modification | Target Kinase/Enzyme | Design Strategy | Outcome | Reference |

|---|---|---|---|---|

| Aminopyrazole | JNK3 | Utilized the planar structure of the pyrazole and N-linked phenyl groups to fit the smaller active site of JNK3. | Achieved >2800-fold selectivity over p38 kinase. | nih.gov |

| Aminopyrazole | JNK3 | Systematic SAR studies to optimize substituents on the core structure. | Developed inhibitors with high selectivity over JNK1 and good brain penetration. | nih.govnih.gov |

| Pyrazole Amide | TNAP | Hit-to-lead optimization by synthesizing focused libraries of substituted pyrazole amide analogues. | Improved potency from micromolar to low nanomolar range with excellent selectivity. | aacrjournals.org |

| Pyrazolyl-aminoquinazoline | Aurora A/B | Replaced an anilino ring with a pyrazole fragment during lead optimization. | Afforded potent inhibitors with lower lipophilicity and better drug-like properties. | nih.gov |

Exploration of Novel Therapeutic Indications Beyond Current Scope

While pyrazole derivatives are extensively studied as anticancer agents, their wide range of biological activities suggests potential applications in numerous other diseases. nih.govrroij.com The versatility of the pyrazole scaffold allows it to interact with a variety of biological targets, opening avenues for development in inflammation, neurodegenerative disorders, and infectious diseases. rroij.com

Anti-inflammatory Agents: Pyrazole-containing compounds have a long history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example. nih.gov Research continues to explore new pyrazole derivatives for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX), lipoxygenase (LOX), and pro-inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov Their mechanism often involves the suppression of inflammatory cascades, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov

Neurodegenerative Diseases: There is growing interest in pyrazole derivatives for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govrsc.org Certain 3-aryl-1-phenyl-1H-pyrazole derivatives have been designed as multi-target-directed ligands, showing inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathology of Alzheimer's. mdpi.com Other pyrazoline analogs have shown promise by targeting AChE and beta-amyloid (Aβ) plaque aggregation. nih.gov For Parkinson's, curcumin-pyrazole hybrids have been shown to inhibit α-synuclein aggregation. mdpi.com

Infectious Diseases: The aminopyrazole scaffold is also being investigated for anti-infective properties. rroij.com Fused pyrazole systems derived from 5-aminopyrazoles have demonstrated antimicrobial and anti-tuberculosis activities. researchgate.net In a notable study, a series of 1,3,5-trisubstituted pyrazoles were identified as potent agents against Mycobacterium tuberculosis, with a mechanism involving the inhibition of the essential membrane protein MmpL3. researchgate.net This highlights the potential for developing novel antibiotics based on this scaffold to combat drug-resistant pathogens.

| Therapeutic Area | Biological Target(s) | Potential Indication | Reference |

|---|---|---|---|

| Inflammation | COX-2, 5-LOX, TNF-α, IL-6 | Rheumatoid Arthritis, Inflammatory Bowel Disease | nih.govnih.gov |

| Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Alzheimer's Disease | mdpi.com |

| Neurodegeneration | α-synuclein aggregation | Parkinson's Disease | mdpi.com |

| Infectious Disease | Mycobacterium tuberculosis MmpL3 | Tuberculosis | researchgate.net |

| Infectious Disease | DNA Gyrase, Topoisomerase IV | Bacterial Infections (Gram-negative) | rroij.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. mdpi.combohrium.com For pyrazole-based compounds, these computational tools are employed in various stages, from virtual screening of large compound libraries to the de novo design of molecules with desired properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a widely used computational method to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their potency as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.govrroij.com These models help identify key structural features—such as specific electronic or steric properties—that are crucial for activity, thereby guiding the design of more potent analogues. aacrjournals.orgrroij.com

Virtual Screening and Molecular Docking: Structure-based virtual screening (SBVS) combined with molecular docking allows for the rapid evaluation of large libraries of pyrazole derivatives against a specific protein target. nih.gov This approach has been used to identify potential pyrazole-based inhibitors for various cancer-related proteins, including TRAP1, VEGFR, and HDAC. nih.govnih.gov By predicting the binding poses and affinities, these methods prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources. nih.gov

| AI/ML Technique | Application | Target/Disease Area | Outcome | Reference |

|---|---|---|---|---|

| 3D-QSAR and Pharmacophore Mapping | Identify key structural features for activity | TRAP1 Kinase (Cancer) | Generated a statistically significant model (R²=0.96) to guide inhibitor design. | nih.gov |

| 2D-QSAR and Molecular Docking | Predict inhibitory activity and design new compounds | EGFR Kinase (Cancer) | Developed a predictive model and designed 11 new potent inhibitor candidates. | nih.govresearchgate.net |

| Structure-Based Virtual Screening (SBVS) | Screen in-house library to identify hits | Multiple Cancer Targets (CRMP2, C-RAF, VEGFR, etc.) | Identified promising pyrazole derivatives as potential modulators for six different cancer targets. | nih.gov |

| Generative AI (Hierarchical Graph Generation) | De novo design of novel inhibitors | DYRK1A Kinase (Alzheimer's Disease) | Designed and validated a novel pyrazolyl-1H-pyrrolo[2,3-b]pyridine inhibitor with nanomolar potency. | nih.govnih.gov |

Development of Chemical Probes for Biological System Interrogation

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. researchgate.net They are small molecules designed to selectively interact with a specific protein target, allowing for its visualization, quantification, or functional interrogation within a cellular environment. researchgate.netresearchgate.net The pyrazole scaffold, due to its synthetic tractability and proven ability to bind to important targets like kinases, is an excellent foundation for the development of such probes.

Fluorescent Probes: One common strategy is to conjugate a pyrazole-based inhibitor with a fluorophore. nih.gov These fluorescent probes can be used in bioimaging applications to visualize the localization and dynamics of their target protein in living cells. nih.gov For example, pyrazolopyrimidine derivatives have been conjugated with polarity-sensitive dyes like prodan (B132024) to create fluorescent kinase inhibitors whose emission properties change upon binding to the target, providing a direct readout of target engagement. nih.gov The choice of fluorophore is critical, with smaller dyes used for in vitro assays and near-infrared dyes preferred for cellular and in vivo imaging to overcome background autofluorescence. nih.gov

Affinity-Based Probes: To identify the unknown cellular targets of a bioactive compound (target deconvolution), affinity-based probes are often created. This involves attaching a "handle," such as biotin (B1667282) or a photo-reactive group, to the pyrazole core.

Biotinylated Probes: A biotin tag allows for the selective capture of the probe along with its bound protein(s) from a cell lysate using streptavidin-coated beads. researchgate.net This "pull-down" followed by mass spectrometry is a powerful method for identifying protein-ligand interactions. researchgate.net

Photoaffinity Labeling (PAL) Probes: PAL probes incorporate a photo-reactive moiety, such as a diazirine or benzophenone. nih.govresearchgate.net Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.gov This technique has been successfully applied to pyrazolone-based compounds to identify their cellular targets in the context of amyotrophic lateral sclerosis (ALS). nih.gov

The design of these probes requires careful consideration to ensure that the appended tag does not disrupt the compound's binding to its intended target. nih.gov

| Probe Type | Pyrazole Scaffold | Reporter/Tag | Application | Target/System Studied | Reference |

|---|---|---|---|---|---|

| Fluorescent Probe | Pyrazolopyrimidine | Prodan (Fluorophore) | Fluorescence imaging of target engagement and localization. | LCK Kinase | nih.gov |

| Fluorescent Probe | Pyrazolo[4,3-b]pyridine | Intrinsic Fluorophore | Detection of Boron Trifluoride (BF₃) in E. coli and HeLa cells. | Cellular Bioimaging | nih.gov |

| Photoaffinity Labeling (PAL) Probe | Pyrazolone | Diazirine | Covalent labeling and identification of cellular binding partners. | 14-3-3 proteins (ALS) | nih.gov |

| Affinity Probe (Proposed) | Generic Bioactive Scaffold | Biotin | Affinity purification ("pull-down") of target proteins from cell lysates for identification. | General Target ID | researchgate.net |

Synergistic Effects with Other Bioactive Molecules (In Vitro Combinations)

A cornerstone of modern pharmacology, particularly in oncology, is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Pyrazole-based inhibitors are frequently evaluated in combination with other agents to identify synergistic interactions, where the combined effect is greater than the sum of the individual effects.

The rationale for these combinations is often based on targeting complementary or redundant signaling pathways. For example, inhibiting a key survival kinase with a pyrazole derivative can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. A pyrazole-based Chk2 inhibitor, when used in combination with the DNA-damaging agent doxorubicin, showed a synergistic effect in a breast cancer model. nih.gov While the inhibitor alone caused cell cycle arrest in the S phase, the combination led to arrest in the G2/M phase, indicating a more profound disruption of cell cycle progression. nih.gov

The multitargeted aurora kinase inhibitor AT9283, which is built on a pyrazol-4-yl urea (B33335) scaffold, has demonstrated synergistic effects when combined with microtubule-targeting agents. In aggressive B-cell lymphoma cell lines, combining a very low dose of AT9283 (5 nM) with docetaxel (B913) doubled the rate of apoptosis compared to either drug alone. nih.gov Similarly, the pan-aurora kinase inhibitor VX-680, when combined with conventional chemotherapeutics like doxorubicin, methotrexate, or cisplatin, showed additive or synergistic interactions in most osteosarcoma cell lines tested. researchgate.net This was particularly notable in drug-resistant cell variants, suggesting that such combinations could be a strategy to overcome resistance. researchgate.net These in vitro studies provide a strong basis for advancing promising combinations into preclinical and clinical trials.

| Pyrazole-Based Agent | Target(s) | Combination Agent | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|---|

| AT9283 | Aurora A/B, JAK2, Abl | Docetaxel | B-cell non-Hodgkin's lymphoma | Synergistic induction of apoptosis (doubled at 5 nM). | nih.gov |

| Chk2 Inhibitor (Compound 18) | Chk2 | Doxorubicin | MCF7 (Breast Cancer) | Synergistic effect on cell cycle arrest (shift to G2/M). | nih.gov |

| VX-680 (MK-0457) | Pan-Aurora Kinase | Doxorubicin, Methotrexate, Cisplatin | U-2OS, Saos-2 (Osteosarcoma) | Additive or synergistic effects, particularly in drug-resistant variants. | researchgate.net |

| VE-465 | Aurora A/B | Paclitaxel | Ovarian Cancer Cells | Enhanced apoptosis in taxol-resistant cells. | nih.gov |

| Alisertib (MLN8237) | Aurora A | JQ1 (BET Inhibitor) | MYCN-amplified Neuroblastoma | Synergistic, antiproliferative effects and enhanced downregulation of N-myc. | tmc.edu |

常见问题

Q. What are the optimal synthetic routes for 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Routes : Begin with condensation reactions between 2,6-difluorobenzaldehyde derivatives and hydrazine analogs, followed by cyclization. Alternative pathways include palladium-catalyzed cross-coupling for regioselective functionalization .

- Optimization : Use factorial design (e.g., Taguchi or Box-Behnken methods) to vary parameters like temperature, solvent polarity, and catalyst loading. Statistical analysis identifies dominant factors and interactions, reducing experimental trials by 40–60% . Quantum chemical calculations (e.g., DFT) predict transition states and energetics to guide condition selection .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Methodological Answer:

- Structural Analysis : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–F distances ~1.34 Å, pyrazole ring planarity) .

- Spectroscopy : and NMR verify substitution patterns, while high-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da accuracy).

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5% threshold) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis due to potential release of HF during decomposition. Wear nitrile gloves and chemical-resistant aprons .

- Storage : Store in amber vials at –20°C under inert gas (Ar/N) to prevent oxidation. Monitor for discoloration, which indicates degradation .

Advanced Research Questions

Q. How can computational chemistry tools like quantum mechanical calculations enhance the synthesis and reaction pathway prediction for this compound?

Methodological Answer:

- Pathway Prediction : Apply density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for cyclization steps (ΔG‡ ≈ 25–30 kcal/mol) .

- Solvent Effects : Use COSMO-RS simulations to predict solvation free energies, identifying optimal solvents (e.g., DMF vs. THF) for yield improvement .

Q. What strategies are effective in analyzing conflicting spectroscopic data during the characterization of fluorinated pyrazole derivatives?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis : Replace fluorine substituents with Cl/CF groups or modify the pyrazole ring (e.g., 1H- to 2H-tautomers) to assess bioactivity trends .

- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization. IC values are correlated with electronic parameters (Hammett σ constants) .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography : Use preparative HPLC with a C18 column (ACN/HO gradient, 0.1% TFA) for high-purity isolation (>99%).

- Membrane Technologies : Employ nanofiltration (MWCO = 300 Da) to separate low-molecular-weight byproducts .

Q. How does reactor design impact the scalability and yield of this compound synthesis?

Methodological Answer:

- Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction time from hours to minutes (e.g., 85% yield at 120°C vs. 65% in batch) .

- Scale-Up Challenges : Optimize stirring rate (Reynolds number > 10) to avoid aggregation in viscous mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。